molecular formula C7H15Cl2NO2S B2936671 [1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride CAS No. 1909326-56-2

[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride

Cat. No.: B2936671
CAS No.: 1909326-56-2
M. Wt: 248.16
InChI Key: DSBWUISIEBPOJQ-UHFFFAOYSA-N
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Description

[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride is a reactive sulfonyl chloride derivative featuring a cyclobutane ring substituted with a dimethylamino group and a methanesulfonyl chloride moiety. This compound likely serves as a synthetic intermediate in pharmaceutical chemistry, particularly in the formation of sulfonamides or other sulfur-containing bioactive molecules. The dimethylamino group enhances solubility and basicity, while the sulfonyl chloride group confers electrophilic reactivity for nucleophilic substitution reactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(dimethylamino)cyclobutyl]methanesulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2S.ClH/c1-9(2)7(4-3-5-7)6-12(8,10)11;/h3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBWUISIEBPOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC1)CS(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909326-56-2
Record name [1-(dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride
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Biological Activity

[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • Molecular Weight : 203.7 g/mol
  • Structure : The compound features a cyclobutane ring substituted with a dimethylamino group and a methanesulfonyl chloride moiety, which is critical for its reactivity and biological interactions.

Biological Activity Overview

This compound is primarily studied for its inhibitory effects on various biological targets, particularly in cancer research. Its mechanism of action often involves modulation of enzymatic activities linked to tumor progression.

Pharmacological Evaluation

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes:

  • c-Met Inhibition :
    • A study reported that derivatives of this compound exhibited significant inhibitory activity against the c-Met enzyme, with IC50 values ranging from 5.8 nM to 18.5 nM, indicating potent activity compared to established inhibitors like cabozantinib (IC50 = 6.8 nM) .
  • p38α MAP Kinase Inhibition :
    • The compound demonstrated dual inhibitory activity against p38α MAP kinase, with notable inhibition percentages observed in various derivatives. For instance, compounds 27b and 27i showed inhibition rates of 85.36% and 82.89%, respectively, with corresponding low IC50 values .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups significantly enhances the inhibitory activity of the compound. For example:

  • Compounds with fluorine substitutions at the para position exhibited higher potency.
  • The position and electronegativity of substituents were found to be critical for achieving optimal inhibitory effects .

Case Study 1: Inhibition of Carbonic Anhydrase Isoforms

Research has shown that certain derivatives of this compound are effective inhibitors of carbonic anhydrase isoforms, with one derivative displaying K_i values as low as 0.83 nM for isoform II, highlighting its potential in treating conditions related to carbonic anhydrase dysfunction .

Case Study 2: Toxicological Profile

A safety assessment indicated that while the compound possesses significant biological activity, it also presents risks such as severe skin burns and eye damage upon exposure . The acute toxicity data revealed an LC50 for inhalation toxicity in rats at approximately 0.117 mg/l over four hours, necessitating careful handling in laboratory settings .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 / K_i Value% Inhibition
c-Met Inhibitionc-Met5.8 - 18.5 nMN/A
p38α MAP Kinase Inhibitionp38α MAPKN/A79.19 - 85.36
Carbonic Anhydrase InhibitionCA I, IIK_i = 0.83 - 95 nMN/A

Comparison with Similar Compounds

Cycloalkane Ring Size and Substituent Effects

  • [1-(Dimethylamino)cyclopropyl]methanesulfonyl Chloride Hydrochloride (C₆H₁₂Cl₂NO₂S): This analog () replaces the cyclobutane ring with a cyclopropane ring. The dimethylamino group and sulfonyl chloride functionality are retained, suggesting similar reactivity profiles.
  • [3-(tert-Butoxy)cyclobutyl]methanesulfonyl Chloride (C₈H₁₅ClO₃S): This compound (, entry 8) features a tert-butoxy group on the cyclobutane ring. The bulky tert-butoxy group increases lipophilicity, which may reduce aqueous solubility compared to the dimethylamino-substituted target compound. The absence of an amine group limits its utility in pH-dependent interactions.

Pharmacologically Relevant Compounds

  • Sibutramine Hydrochloride (C₁₇H₂₆Cl₂N): Sibutramine, an anti-obesity drug (), contains a 4-chlorophenyl-substituted cyclobutane ring and a methylbutylamine chain. Unlike the target compound, it lacks a sulfonyl chloride group but shares the cyclobutane scaffold. The chlorine substituent and amine chain contribute to its serotonin-norepinephrine reuptake inhibitor (SNRI) activity .
  • USP Sibutramine Related Compounds :
    These include positional isomers (e.g., 2-chloro or 3-chlorophenyl groups) and chain-length variants (e.g., pentyl instead of methylbutyl) (). Such modifications alter binding affinities and metabolic stability, highlighting the sensitivity of biological activity to structural changes .

Physicochemical and Reactivity Profiles

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₇H₁₄Cl₂NO₂S* ~277.7 Dimethylamino, sulfonyl chloride
[1-(Dimethylamino)cyclopropyl] analog C₆H₁₂Cl₂NO₂S 265.2 Dimethylamino, sulfonyl chloride
Sibutramine Hydrochloride C₁₇H₂₆Cl₂N 334.3 4-Chlorophenyl, tertiary amine

*Inferred based on structural analogs.

Q & A

Basic: What are the recommended spectroscopic and chromatographic methods for characterizing [1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Confirm the presence of sulfonyl chloride (S=O stretching ~1350–1160 cm⁻¹) and tertiary amine (C-N stretching ~1250–1020 cm⁻¹). Compare with reference spectra of structurally similar compounds like methanesulfonyl chloride .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to assign cyclobutyl ring protons (δ ~2.0–3.0 ppm) and dimethylamino group (singlet at δ ~2.2–2.5 ppm for N(CH₃)₂). For sulfonyl chloride, ¹³C signals appear near δ 55–60 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity. Gradient elution with acetonitrile/water (0.1% TFA) is recommended, as described for related sulfonamide impurities .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group. Avoid exposure to moisture, as sulfonyl chlorides hydrolyze to sulfonic acids .
  • Handling : Use anhydrous solvents (e.g., dry dichloromethane) for reactions. Conduct manipulations in a fume hood due to potential HCl release during decomposition .

Advanced: How can reaction byproducts be systematically identified when using this compound as a sulfonating agent?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect byproducts such as sulfonic acids (hydrolysis) or N-sulfonated intermediates. Use electrospray ionization (ESI) in negative mode for sulfonate detection .
  • Comparative Analysis : Cross-reference with impurities from related compounds, such as sibutramine derivatives (e.g., chlorophenyl cyclobutyl byproducts), to identify structural analogs .
  • Isolation and Crystallization : Fractionate reaction mixtures via column chromatography (silica gel, ethyl acetate/hexane) and characterize isolated byproducts via X-ray crystallography or 2D NMR .

Advanced: What computational approaches predict the reactivity of the sulfonyl chloride group in stereoselective reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Model nucleophilic attack at the sulfur center to predict regioselectivity. Compare activation energies for reactions with amines vs. alcohols .
  • Molecular Dynamics (MD) Simulations : Study solvent effects (e.g., polar aprotic vs. protic) on reaction rates. Methanesulfonyl chloride analogs show faster kinetics in dichloromethane than in water .

Basic: What synthetic routes are feasible for introducing the cyclobutyl-dimethylamino moiety?

Methodological Answer:

  • Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutyl core. For example, cyclobutanone intermediates can be derivatized with dimethylamine via reductive amination .
  • Sulfonyl Chloride Introduction : React the cyclobutyl-dimethylamino alcohol with methanesulfonyl chloride (MsCl) in dry dichloromethane, catalyzed by triethylamine. Monitor reaction progress via TLC (Rf ~0.5 in 70:30 hexane/ethyl acetate) .

Advanced: How does the dimethylamino group influence electronic effects in sulfonylation reactions?

Methodological Answer:

  • Resonance and Steric Effects : The dimethylamino group donates electron density via resonance, activating the sulfonyl chloride toward nucleophilic substitution. Steric hindrance from the cyclobutyl ring may slow reactions with bulky nucleophiles .
  • pH-Dependent Reactivity : Protonation of the dimethylamino group (in acidic conditions) reduces electron donation, altering reaction kinetics. Titration studies (pH 2–10) can optimize reaction conditions .

Advanced: What strategies resolve enantiomers if the compound exhibits stereoisomerism?

Methodological Answer:

  • Chiral Stationary Phases (CSPs) : Use HPLC with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers. Reference methods for camphorsulfonyl chloride derivatives show baseline separation with ethanol/hexane gradients .
  • Derivatization : Convert the compound to diastereomeric sulfonamides using chiral amines (e.g., (R)-α-methylbenzylamine). Analyze via ¹H NMR for split signals in diastereotopic protons .

Basic: What safety protocols are critical for large-scale reactions involving this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and a lab coat. Use a full-face shield during transfers .
  • Ventilation : Ensure continuous airflow in reaction vessels to dissipate HCl gas. Scrubbers with NaOH solution neutralize acidic vapors .

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